molecular formula C17H18ClNO4 B5599715 N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide CAS No. 346664-01-5

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B5599715
CAS No.: 346664-01-5
M. Wt: 335.8 g/mol
InChI Key: BQGZNAXUHAXIEH-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a chloro-substituted dimethoxyphenyl group and a methoxyphenyl group attached to an acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and 4-methoxybenzoyl chloride.

    Reaction: The aniline derivative undergoes acylation with the benzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-hydroxyphenyl)acetamide
  • N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methylphenyl)acetamide
  • N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-ethylphenyl)acetamide

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4/c1-21-12-6-4-11(5-7-12)8-17(20)19-14-10-15(22-2)13(18)9-16(14)23-3/h4-7,9-10H,8H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGZNAXUHAXIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192057
Record name N-(4-Chloro-2,5-dimethoxyphenyl)-4-methoxybenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346664-01-5
Record name N-(4-Chloro-2,5-dimethoxyphenyl)-4-methoxybenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346664-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chloro-2,5-dimethoxyphenyl)-4-methoxybenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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